molecular formula C11H6ClF3N2O B1400454 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride CAS No. 1003579-29-0

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1400454
CAS No.: 1003579-29-0
M. Wt: 274.62 g/mol
InChI Key: HUXFSBNPITUHPU-UHFFFAOYSA-N
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Description

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have found applications in various fields, including medicine, agriculture, and materials science .

Mechanism of Action

Target of Action

Similar compounds have been known to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase .

Mode of Action

It’s known that similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in cells, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride are likely related to energy production in cells. By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways for ATP production .

Result of Action

The molecular and cellular effects of this compound are likely related to its inhibition of succinate dehydrogenase. This inhibition disrupts energy production in cells, leading to cell death .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards target biomolecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. For instance, pyrazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . This degradation can lead to the formation of metabolites with different biochemical properties, potentially affecting the compound’s overall efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects, with higher doses often leading to increased efficacy but also a higher risk of toxic or adverse effects . For example, certain pyrazole derivatives have been shown to be well-tolerated at lower doses but can cause toxicity at higher doses . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . These interactions can have significant implications for the compound’s therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s bioavailability and overall pharmacokinetic profile, impacting its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, the compound’s presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions may vary, but common solvents include ethanol and dimethylformamide (DMF), and the reactions are usually carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXFSBNPITUHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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